molecular formula C18H21N3O3 B6974409 [4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate

[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate

Cat. No.: B6974409
M. Wt: 327.4 g/mol
InChI Key: WXIIHNZNWPQGBW-UHFFFAOYSA-N
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Description

[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate is a complex organic compound featuring both imidazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole derivative, which is then coupled with a piperidine derivative.

    Imidazole Synthesis: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

    Piperidine Derivative Preparation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via reductive amination of piperidones.

    Coupling Reaction: The final step involves coupling the imidazole derivative with the piperidine derivative under conditions that promote ester formation, typically using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.

    Reduction: Reduction of the piperidine ring can be achieved using agents such as sodium borohydride or lithium aluminum hydride, which can reduce carbonyl groups to alcohols.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens, Lewis acids.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The imidazole ring is known to interact with various enzymes and receptors, making it useful for studying enzyme kinetics and receptor-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. The imidazole moiety is a common pharmacophore in many drugs, and the piperidine ring is known for its bioactivity. Together, they may offer synergistic effects in treating diseases such as infections, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

    [4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate: Unique due to the combination of imidazole and piperidine rings.

    [4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxamide: Similar structure but with an amide group instead of an ester.

    [4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

The uniqueness of this compound lies in its ester linkage, which can influence its reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active imidazole and piperidine moieties, which can then exert their effects independently or synergistically.

Properties

IUPAC Name

[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13(22)21-8-6-16(7-9-21)18(23)24-11-14-2-4-15(5-3-14)17-10-19-12-20-17/h2-5,10,12,16H,6-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIIHNZNWPQGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)OCC2=CC=C(C=C2)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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